![molecular formula C17H23FN2O4S B2895763 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946217-29-4](/img/structure/B2895763.png)
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C17H23FN2O4S and its molecular weight is 370.44. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fuel Cell Applications
A study by Bae, Miyatake, and Watanabe (2009) discusses the synthesis and properties of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications. These copolymers, which involve the use of bis(4-fluorophenyl)sulfone, demonstrate promising properties as proton exchange membranes in fuel cells, showing higher mechanical properties and proton conductivity compared to other materials (Bae, Miyatake, & Watanabe, 2009).
Synthesis and Structural Analysis
Guerrero-Alvarez, Moncayo-Bautista, and Ariza-Castolo (2004) investigated the relative configuration of various diazaspiro, oxazaspiro, and dioxaspiro compounds, including those substituted by a methyl group, through NMR analysis. This research provides valuable insights into the structural aspects of compounds like 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) synthesized comb-shaped sulfonated poly(arylene ether sulfone)s for proton exchange membrane applications. These membranes demonstrated high proton conductivity, making them suitable for fuel cell applications. This research underlines the relevance of such spiro compounds in developing efficient fuel cell membranes (Kim, Robertson, & Guiver, 2008).
Phase Separation Morphology
Singh et al. (2014) studied fluorinated sulfonated polytriazoles with varying degrees of sulfonation. These polymers, involving fluoro-substituted components, displayed properties suitable for proton exchange membranes, with TEM images showing nano-phase separated morphology. This work highlights the potential of such spiro compounds in advanced material applications (Singh, Mukherjee, Banerjee, Komber, & Voit, 2014).
Supramolecular Interactions and Fluorination Outcomes
Simić et al. (2021) conducted a study on spirohydantoin-based compounds, including 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, to assess the effects of fluorination on their supramolecular interactions. This research provides insights into the impact of fluorination on the structural and interaction properties of such compounds (Simić, Đorđević, Lazić, Radovanović, Petkovic-Benazzouz, Rogan, Trišović, & Janjić, 2021).
Fluorination Techniques in Organic Synthesis
Lal (1993) explored the use of 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts for site-selective fluorination of organic compounds. This research is significant in understanding how fluorinated compounds like 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane can be synthesized and utilized in organic synthesis (Lal, 1993).
properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-3-16(21)19-8-6-17(7-9-19)20(10-11-24-17)25(22,23)14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZKKUULIMGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

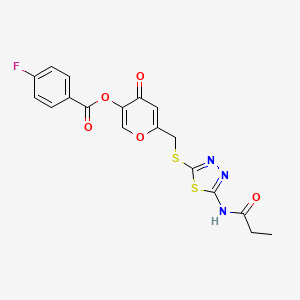
![(1R,4S,6S,7S)-7-Ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2895681.png)
![4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2895683.png)
![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)
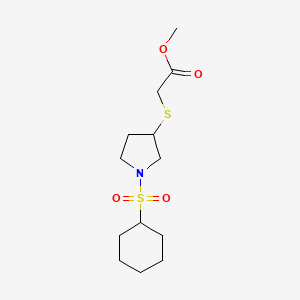
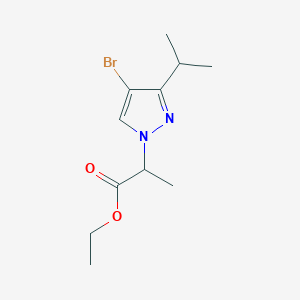
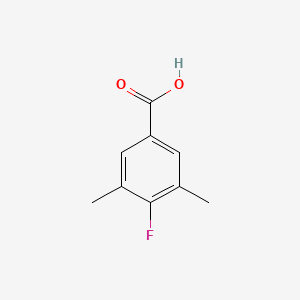
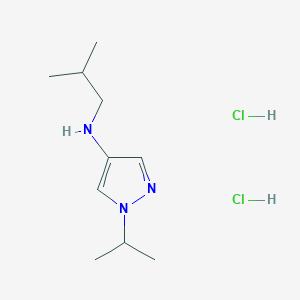
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2895693.png)
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/no-structure.png)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
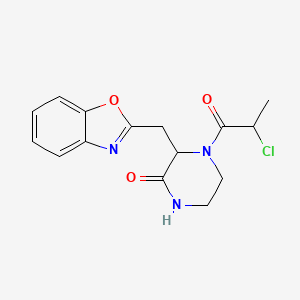
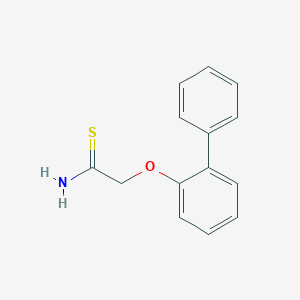
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895703.png)